Enzyme Inhibition Selectivity: Distinct Phosphatase Profile for TC-PTP vs. SHP-1
3-Bromo-2-hydroxy-5-nitrobenzenecarboxylic acid exhibits differential inhibitory activity against related protein tyrosine phosphatases. The compound shows approximately 6.3-fold greater inhibition of TC-PTP (IC50 = 19,000 nM) compared to SHP-1 (IC50 = 3,000 nM) in the same assay system [1]. This profile is distinct from other phosphatase inhibitors and can be exploited for target-specific studies.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 19,000 nM (TC-PTP); IC50: 3,000 nM (SHP-1) |
| Comparator Or Baseline | TC-PTP vs. SHP-1 (same assay conditions) |
| Quantified Difference | 6.3-fold selectivity for SHP-1 over TC-PTP |
| Conditions | Inhibition of human recombinant TC-PTP and SHP-1 assessed by p-nitrophenol release from pNPP substrate; preincubation for 10 minutes. |
Why This Matters
This selective inhibition profile enables researchers to probe the distinct biological roles of TC-PTP and SHP-1 without relying on broader, less selective phosphatase inhibitors, directly impacting experimental design and compound selection.
- [1] BindingDB. (n.d.). BDBM50348708 (CHEMBL1801440). BindingDB. View Source
